4-Bromo-3-chlorophenol
Overview
Description
4-Bromo-3-chlorophenol is a useful research compound. Its molecular formula is C6H4BrClO and its molecular weight is 207.45 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fe3O4-Cr2O3 Magnetic Nanocomposite for Photocatalytic Decomposition : This study developed a magnetic nanocomposite for the efficient decomposition of chlorophenols like 4-chlorophenol in water, indicating potential applications in water purification technologies (Khoirakpam Kesho Singh et al., 2017).
Surfactant Modified Montmorillonite as an Adsorbent : This research explored the use of surfactant-modified montmorillonite for removing 4-chlorophenol from aqueous solutions. It highlights the importance of adsorption processes in treating chlorophenol-contaminated water (Nourmoradi et al., 2016).
Selective Arylation and Electronic Properties : A study on the arylation of 2-bromo-4-chlorophenyl-2-bromobutanoate and its derivatives, analyzing their reactivity and electronic properties, could have implications for chemical synthesis and material science applications (Usman Nazeer et al., 2020).
Anaerobic Degradation by Sulfate-Reducing Consortia : Research has shown that sulfate-reducing consortia can degrade halogenated phenols, such as 4-chlorophenol, implying potential applications in bioremediation (Häggblom & Young, 1995).
Photocatalytic Detoxification of Water Containing 4-Chlorophenol : Studies on various TiO2 catalysts for photocatalytic degradation of 4-chlorophenol provide insights into advanced oxidation processes for water treatment and environmental cleanup (Guillard et al., 1999).
Photoreaction Mechanisms Studied by Infrared Spectroscopy : This research offers an understanding of the photoreaction mechanisms of bromophenols and chlorophenols, which can inform studies on photodegradation and environmental effects of these compounds (Akai et al., 2002).
Photoelectrochemical 4-Chlorophenol Sensor : The development of a photoelectrochemical sensor based on BiPO4/BiOCl heterojunction for detecting 4-CP highlights applications in environmental monitoring and pollution detection (Yan et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
4-Bromo-3-chlorophenol is a chemical compound that primarily targets the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system .
Mode of Action
The compound interacts with its target by inhibiting the function of the acetylcholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. The excess acetylcholine can then continue to transmit signals in the nervous system, which can lead to various physiological changes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway. This pathway involves the transmission of signals in the nervous system through acetylcholine. By inhibiting acetylcholinesterase, this compound disrupts this pathway, leading to an overstimulation of the nervous system .
Pharmacokinetics
Its lipophilicity (Log Po/w) is estimated to be around 2.64, suggesting it may have good bioavailability .
Result of Action
The inhibition of acetylcholinesterase by this compound can lead to a range of effects at the molecular and cellular level. These effects can include overstimulation of the nervous system, potentially leading to symptoms such as nausea, headache, and confusion .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of chloride ions can affect the degradation kinetics of the compound . Additionally, adequate ventilation is recommended when handling the compound, suggesting that its action may be influenced by the presence or absence of air .
Biochemical Analysis
Biochemical Properties
4-Bromo-3-chlorophenol is involved in various biochemical reactions. It is slightly soluble in water , which allows it to interact with various biomolecules in an aqueous environment
Molecular Mechanism
It is known to be used as a precursor in organic synthesis to prepare other compounds
Properties
IUPAC Name |
4-bromo-3-chlorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEYHIPPYOSPLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426955 | |
Record name | 4-Bromo-3-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13631-21-5 | |
Record name | 4-Bromo-3-chlorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13631-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Bromo-3-chlorophenol in the synthesis described in the paper?
A1: this compound serves as a key starting material in the multi-step synthesis of 2-azido-1-(4-(benzyloxy)-2-chlorophenyl)ethanone []. The researchers utilize its reactivity to introduce various functional groups, ultimately leading to the target compound.
Q2: Are there other known applications of this compound in organic synthesis?
A2: While the provided research focuses on a specific synthesis [], this compound's structure, containing both bromine and chlorine substituents on a phenol ring, makes it a versatile building block for various organic reactions. These could include:
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